molecular formula C9H14N2 B3301296 (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine CAS No. 908103-37-7

(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine

Cat. No.: B3301296
CAS No.: 908103-37-7
M. Wt: 150.22 g/mol
InChI Key: YALODUZNJMASRR-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine is a bicyclic organic compound featuring an indolizine core (a fused pyrrole and pyridine ring system) with a saturated 5,6,7,8-tetrahydro scaffold and a methanamine (-CH2NH2) substituent at the 8-position. Indolizine-based compounds are of interest in medicinal chemistry due to their aromaticity, electron-rich nature, and versatility in drug design .

Properties

IUPAC Name

5,6,7,8-tetrahydroindolizin-8-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-7-8-3-1-5-11-6-2-4-9(8)11/h2,4,6,8H,1,3,5,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALODUZNJMASRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CN2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable indolizine precursor using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives such as aldehydes or ketones.

    Reduction: Saturated amines.

    Substitution: Substituted indolizine derivatives.

Scientific Research Applications

Chemistry: (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroquinoline Derivatives

  • Example: (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine (CAS 298680-94-1) Structure: A tetrahydroquinoline core (benzene fused with a partially saturated pyridine ring) and a methanamine group at the 8-position. Molecular Formula: C10H14N2 | Molecular Weight: 162.23 . Key Differences:
  • Higher molecular weight and nitrogen content may influence solubility and bioavailability.

Naphthalene-Based Amines

  • Example : (5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine (CAS 15402-69-4)
    • Structure : A saturated naphthalene (tetralin) system with a methanamine substituent.
    • Molecular Formula : C11H15N | Molecular Weight : 161.24 .
    • Key Differences :
  • Safety Profile: Classified as hazardous (H315, H318, H335), indicating skin/eye irritation and respiratory sensitivity .

Indolizine Ketone Analog

  • Example : 5,6,7,8-Tetrahydroindolizin-8-one
    • Structure : Similar indolizine scaffold but with a ketone (-C=O) group at the 8-position instead of methanamine.
    • Key Differences :
  • The ketone group increases electrophilicity, making it reactive in condensation or nucleophilic addition reactions (e.g., Maillard reaction pathways) .
  • Lacks the primary amine functionality, limiting its utility in amide bond formation or protonation-dependent biological activity.

Indeno-Furan Derivatives

  • Example: 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride Structure: A fused indeno-furan system with an ethylamine side chain. Molecular Formula: C13H18ClNO | Molecular Weight: Not explicitly stated, but estimated >250 . Key Differences:
  • Hydrochloride salt form improves solubility for pharmaceutical applications.

Physicochemical and Spectroscopic Comparison

Property (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine (5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine
Core Structure Indolizine Quinoline Naphthalene (tetralin)
Molecular Formula C8H12N2 (estimated) C10H14N2 C11H15N
Molecular Weight ~136.20 (estimated) 162.23 161.24
Functional Group -CH2NH2 -CH2NH2 -CH2NH2
Polarity Moderate (amine + heterocycle) Higher (additional N in quinoline) Lower (no heteroatoms in core)
Safety (H-Codes) Not available Not provided H315, H318, H335

Biological Activity

(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine is derived from the indolizine class of compounds. Its structure features a tetrahydroindolizin moiety with a methanamine functional group, which may influence its interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that derivatives of tetrahydroindolizines exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Tetrahydroindolizin Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CPseudomonas aeruginosa64 µg/mL

These findings suggest that modifications to the tetrahydroindolizin structure can enhance antimicrobial efficacy.

2. Antiproliferative Effects

Tetrahydroindolizine derivatives have also been investigated for their antiproliferative effects on cancer cell lines. For example, in vitro studies demonstrated that certain compounds significantly reduced cell viability in human cancer cell lines such as HeLa and A549.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
DHeLa50
EA54945
FMCF-760

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of these compounds as anticancer agents.

The mechanism by which (5,6,7,8-Tetrahydroindolizin-8-yl)methanamine exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through inhibition of specific protein kinases involved in cell signaling pathways related to proliferation and survival.

Case Studies

Several case studies have been conducted to evaluate the biological activity of tetrahydroindolizine derivatives:

Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of a series of tetrahydroindolizine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that compounds with specific substituents exhibited potent activity against MRSA strains.

Case Study 2: Cancer Cell Proliferation
Another investigation focused on the antiproliferative effects of tetrahydroindolizine derivatives on colorectal cancer cells. The study found that certain derivatives induced apoptosis in cancer cells, suggesting a potential therapeutic application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine
Reactant of Route 2
(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine

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